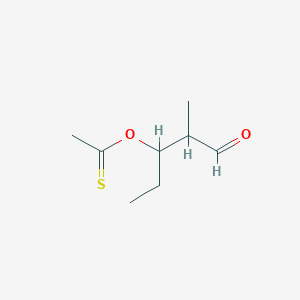
1-Ethyl-2-methyl-3-oxopropyl thioacetate
Cat. No. B8368788
M. Wt: 174.26 g/mol
InChI Key: PNXIMFKIKHAXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303173B1
Procedure details


10 g (57 mmol) of the compound as prepared above are boiled with 7.01 g (114 mmol) of ethylene glycol, 150 mg of p-toluenesulfonic acid and 300 ml of toluene for 3 hours with reflux at the water separator.
[Compound]
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(O)C[OH:3].C1(C)C=C[C:8]([S:11](O)(=O)=O)=[CH:7]C=1.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=C[CH:17]=1.[OH2:23]>>[C:8]([O:23][CH:21]([CH2:20][CH3:19])[CH:16]([CH3:22])[CH:17]=[O:3])(=[S:11])[CH3:7]
|
Inputs


Step One
[Compound]
|
Name
|
compound
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=S)OC(C(C=O)C)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
